N1,N1-Bis(2-chloroethyl)oxalamide
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Overview
Description
N1,N1-Bis(2-chloroethyl)oxalamide is a chemical compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two chloroethyl groups attached to an oxalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2-chloroethyl)oxalamide can be synthesized through the reaction of oxalyl chloride with 2-chloroethylamine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(2-chloroethyl)oxalamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Hydrolysis: The primary products are oxalic acid and 2-chloroethylamine.
Scientific Research Applications
N1,N1-Bis(2-chloroethyl)oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N1-Bis(2-chloroethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function . This mechanism is the basis for its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(2-chloroethyl)oxalamide: Similar structure but with different substitution patterns.
N1,N1-Bis(2-hydroxyethyl)oxalamide: Hydroxyethyl groups instead of chloroethyl groups.
Uniqueness
N1,N1-Bis(2-chloroethyl)oxalamide is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chloroethyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
N',N'-bis(2-chloroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2N2O2/c7-1-3-10(4-2-8)6(12)5(9)11/h1-4H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQAXDMEQCKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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